molecular formula C24H27NO4 B11079210 3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one

3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one

Cat. No.: B11079210
M. Wt: 393.5 g/mol
InChI Key: TWYJRGAXLYQILX-SMVXMNLZSA-N
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Description

3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes an amino group, a diethoxyphenyl group, and a phenylcyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the diethoxyphenylacetyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions to form the diethoxyphenylacetyl intermediate.

    Cyclohexenone formation: The intermediate is then reacted with cyclohexanone in the presence of a base to form the cyclohexenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, closely related to mescaline.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with similar structural features.

Uniqueness

3-Amino-2-[(3,4-diethoxyphenyl)acetyl]-5-phenylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-imino-5-phenylcyclohexan-1-one

InChI

InChI=1S/C24H27NO4/c1-3-28-22-11-10-16(13-23(22)29-4-2)12-20(26)24-19(25)14-18(15-21(24)27)17-8-6-5-7-9-17/h5-11,13,18,25-26H,3-4,12,14-15H2,1-2H3/b24-20-,25-19?

InChI Key

TWYJRGAXLYQILX-SMVXMNLZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=N)CC(CC2=O)C3=CC=CC=C3)/O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=N)CC(CC2=O)C3=CC=CC=C3)O)OCC

Origin of Product

United States

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